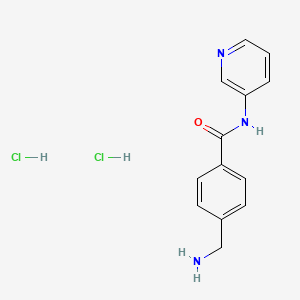![molecular formula C10H9ClN6O2 B1525931 4-クロロ-1-エチル-2-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-1H-イミダゾ[4,5-c]ピリジン-7-オール CAS No. 842149-46-6](/img/structure/B1525931.png)
4-クロロ-1-エチル-2-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-1H-イミダゾ[4,5-c]ピリジン-7-オール
概要
説明
The compound “2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole ring and an imidazopyridine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and imidazopyridine rings, along with an amino group and a hydroxyl group. These functional groups could potentially form hydrogen bonds and other interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino and hydroxyl groups, which are nucleophilic and could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and hydroxyl groups could enhance its solubility in water .科学的研究の応用
高爆発物と推進剤
この化合物は、他の複素環式エネルギー物質との構造的類似性から、高爆発物と推進剤に利用できる可能性を示唆しています。 高窒素含有量は、爆発時の高エネルギー放出に寄与する可能性があり、強力ながらも安定した爆発物が求められる軍事や航空宇宙用途に適しています .
医薬品開発
1,2,5-オキサジアゾール部分を有する化合物は、その薬理学的特性について研究されてきました。 この特定の化合物は、特に、抗菌、抗結核、抗真菌、抗癌特性など、幅広い薬理学的活性で知られる潜在的な生物活性ヒドラゾン官能基を考慮すると、新規薬剤開発のための足場として役立つ可能性があります .
一酸化窒素ドナー
化合物の構造における1,2,5-オキサジアゾール基の存在は、一酸化窒素(NO)を放出する能力と関連しています。 NOは、血管拡張や神経伝達など、さまざまな生理学的役割を果たすシグナル分子です。 したがって、この化合物は、心臓血管疾患の治療など、治療用途におけるNOドナーとしての可能性について研究することができます .
抗炎症剤
1,2,4-オキサジアゾールの誘導体は、抗神経炎症特性を示しています。 構造的類似性から、この化合物は、神経炎症およびその他の炎症性疾患の治療における有効性について調査することができます。これにより、アルツハイマー病などの疾患に対する新しい治療法が実現する可能性があります .
エネルギー物質研究
この化合物は、複素環式で窒素が豊富なフレームワークによるエネルギー物質としての性質から、エネルギー物質の研究の対象となります。 これには、その熱安定性、爆発特性、および民間および軍事用途の両方で価値のある溶融鋳造可能な爆発物としての可能性の調査が含まれます .
分子ドッキング研究
この化合物は、さまざまな生物学的標的との相互作用を理解するための分子ドッキング研究に使用できます。 これは、薬剤発見において非常に重要であり、結合効率と作用機序を理解することで、副作用の少ないより効果的な薬剤の開発につながる可能性があります .
窒素複素環の合成
窒素が豊富な複素環として、この化合物は、他の窒素複素環の合成における前駆体または中間体として使用できます。 これらの構造は、さまざまな生物学的活性を有する化合物を生成するために、医薬品化学において重要です .
PKCθ阻害剤
プロテインキナーゼCθ(PKCθ)阻害剤は、自己免疫疾患の治療において重要です。 この化合物の構造は、PKCθ阻害剤の最適化に潜在的な用途を示唆しており、これにより、関節リウマチや多発性硬化症などの疾患に対する治療法が改善される可能性があります .
作用機序
The compound also contains an imidazo[4,5-c]pyridine moiety, which is a type of azole. Azoles are a class of compounds that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and how it is metabolized by the body. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, how it interacts with its target, and its overall efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O2/c1-2-17-7-4(18)3-13-8(11)5(7)14-10(17)6-9(12)16-19-15-6/h3,18H,2H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAFLLLVPMZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728526 | |
| Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842149-46-6 | |
| Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)
![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)


![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)
